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Introduction and Rationale

Primary central nervous system lymphoma (PCNSL) is a rare and aggressive extranodal non-Hodgkin

lymphoma confined to the brain, spinal cord, eyes, and leptomeninges. The therapeutic landscape for PCNSL

has been limited by the challenges of achieving adequate drug penetration across the BBB and managing

treatment-related toxicities [1]. High-dose methotrexate (HD-MTX) remains the cornerstone of induction

therapy, but outcomes remain suboptimal with conventional regimens, necessitating more effective and

tolerable approaches [2] [1].

The biological rationale for BTK inhibition in CNSL stems from the frequent occurrence of mutations in the

B-cell receptor (BCR) signaling pathway, particularly in MYD88 and CD79B, which create a dependency

on BTK-mediated signaling for tumor survival [3]. Orelabrutinib offers advantages over earlier BTK

inhibitors due to its superior kinase selectivity, which minimizes off-target effects, and its enhanced BBB

penetration, with a median cerebrospinal fluid (CSF) concentration as high as 28.7 ng/mL, enabling

effective targeting of CNS disease [2] [4].

Clinical Efficacy Data Summary
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Clinical studies consistently demonstrate that orelabrutinib-containing regimens achieve high response rates

in both newly diagnosed and relapsed/refractory CNSL.

Table 1: Efficacy Outcomes of Orelabrutinib-Based Regimens in Clinical Trials

Study Type
(Patient
Population)

Regimen (Acronym)
Sample
Size

ORR
(%)

CR Rate
(%)

Survival
Outcomes

Prospective

Phase II
(Newly

diagnosed
PCNSL) [3]

Rituximab, HD-MTX,

Orelabrutinib (RMO)

n=65 92.3

(ITT)

35.4 (ITT);

Increased
to 72.2%

with 6
cycles*

2-yr PFS:

74.9%; 2-yr
OS: 85.4%

Prospective
Phase II

(Newly
diagnosed

PCNSL) [2] [5]

Orelabrutinib, Rituximab, HD-
MTX (ORM)

n=28 71.4 57.1 2-yr PFS:
64.3%; 3-yr

OS: 82.7%

Retrospective

(rrCNSL) [6]

Orelabrutinib + HD-

MTX/Ifosfamide/Etoposide/Dexa
(Ore-MIED)

n=26 89.2

(for
cohort)

51.4 (for

cohort)

Median

PFS: 13.0
months

(Ore-MIED)

Retrospective

(rrCNSL) [6]

Orelabrutinib + HD-

MTX/Temozolomide/Dexa (Ore-
MTD)

n=11 89.2

(for
cohort)

51.4 (for

cohort)

Median

PFS: 5.0
months

(Ore-MTD)

Phase I (Newly

diagnosed
PCNSL) [4]

Orelabrutinib, Rituximab, MTX,

Dexamethasone (ORMD)

n=13 83.3

(100%
with ≥6

cycles)

83.3

(100% with
≥6 cycles)

1-yr PFS:

75.0%
(patients

with ≥6
cycles)

Retrospective
(CNSL, mixed)

HD-MTX, Thiotepa, Orelabrutinib
± Rituximab (MTO±R)

n=14 92.3 69.2 12-mo PFS:
60%; 12-mo
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Study Type
(Patient
Population)

Regimen (Acronym)
Sample
Size

ORR
(%)

CR Rate
(%)

Survival
Outcomes

[7] [8] OS: 70%

Among a subgroup of patients who received two additional cycles of RMO.*

Detailed Treatment Protocols

Induction Therapy for Newly Diagnosed PCNSL

A. RMO/ORM Protocol (Based on [3] and [2])

Orelabrutinib: 150 mg orally once daily, continuously.

Rituximab: 375 mg/m² intravenously on Day 1 of each cycle.
Methotrexate: 3.5 g/m² intravenously over 24 hours on Day 2 of each cycle.

Hydration and Urine Alkalinization: Standard protocols must be initiated before and
continued after MTX infusion.

Leucovorin Rescue: Initiated 24 hours post-MTX completion at 15 mg every 6 hours, adjusted
based on serum MTX levels.

Cycle Duration: 21 days.
Minimum Planned Cycles: 4-6 cycles. Treatment continuation to 6 cycles is recommended as it

significantly increases the CR rate [3]. Response should be assessed after every 2 cycles.

B. ORMD Protocol (Based on [4])

This protocol includes dexamethasone and explores a higher dose of orelabrutinib.

Orelabrutinib: 150 mg or 200 mg orally once daily. Dosing begins after MTX clearance.

Rituximab: 375 mg/m² IV on Day 1.
Methotrexate: 3.5 g/m² or 5 g/m² IV on Day 2.

Dexamethasone: 10-15 mg IV on Days 1-4.
Cycle Duration: 21 days for 6-8 cycles.

Therapy for Relapsed/Refractory CNSL
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A. Ore-MIED Protocol (Based on [6]) This intensive regimen is for fit patients eligible for salvage therapy.

Orelabrutinib: 150 mg orally once daily, continuously.
Methotrexate: 3.5 g/m² IV on Day 1.

Ifosfamide: 1500 mg/m² IV on Days 2-4 (with Mesna uroprotection).
Etoposide: 100 mg/m² IV on Days 2-4.

Dexamethasone: 40 mg IV/PO on Days 1-4.
Cycle Duration: 21 days for 3-6 cycles.

B. Ore-MTD Protocol (Based on [6]) A less intensive option, potentially suitable for older or less fit

patients.

Orelabrutinib: 150 mg orally once daily, continuously.
Methotrexate: 3.5 g/m² IV on Day 1.

Temozolomide: 150-200 mg/m² PO on Days 1-5.
Dexamethasone: 40 mg IV/PO on Days 1-4.

Cycle Duration: 21 days for 3-6 cycles.

Safety and Tolerability Profile

Orelabrutinib-based combinations demonstrate a manageable safety profile, largely consistent with the

known effects of the chemotherapeutic agents.

Table 2: Common Adverse Events and Management Strategies

Adverse Event Incidence & Grade Recommended Management

Hematologic Toxicities

Leukopenia/Lymphopenia Grade 3: 17.9-25% [2] [4] Monitor CBC regularly. Consider dose

delay and G-CSF support.

Thrombocytopenia Grade 3: 3.6% [2] Monitor CBC. Transfuse as needed.

Non-Hematologic
Toxicities

Upper Respiratory Infection 13.8% (Any grade) [3] Symptomatic management.
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Adverse Event Incidence & Grade Recommended Management

Lung Infection 6.2% (Any grade); Grade 3
DLT reported [3] [4]

Prompt investigation, antibiotics, and
consider treatment interruption.

Liver Transaminase
Elevation

Grade 3 DLT reported (related
to high-dose MTX) [4]

Monitor LFTs. Dose modification per
protocol.

Diarrhea Grade 3: 3.6% [2] Supportive care.

A key finding across studies is the reduction in certain off-target toxicities associated with first-generation

BTK inhibitors. In the reported trials, no cases of atrial fibrillation/flutter or major bleeding were

attributed to orelabrutinib [3] [2]. Furthermore, no treatment-related deaths occurred during the induction

phases of these studies.

Biomarker Analysis and Response Correlation

Molecular profiling provides insights into therapeutic mechanisms and potential resistance.

Mutational Landscape: In newly diagnosed PCNSL, mutations in MYD88 (75.7%) and CD79B
(37.8%) are highly prevalent, with approximately 35% of patients having co-occurring mutations in
both [3]. These mutations constitutively activate the BCR signaling pathway, creating oncogenic

dependence on BTK, which explains the high efficacy of orelabrutinib.
Predictive Biomarkers: The presence of TP53 mutations has been associated with a significantly

worse overall survival, suggesting it may be a marker of resistance [3]. The response to
orelabrutinib-based therapy does not appear to be strictly dependent on MYD88/CD79B status,

indicating that even wild-type tumors may benefit, possibly through alternative mechanisms [3].

The following diagram illustrates the mechanistic rationale for orelabrutinib in PCNSL, integrating the

genetic drivers and the drug's action:
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Diagram 1: Mechanism of action of orelabrutinib in PCNSL. Prevalent mutations in MYD88 and CD79B

lead to constitutive activation of the B-cell receptor (BCR) signaling pathway. Orelabrutinib potently

inhibits Bruton's Tyrosine Kinase (BTK), a key signaling node, thereby blocking downstream survival signals

and inducing apoptosis in lymphoma cells. Its high blood-brain barrier (BBB) permeability ensures effective

drug delivery to the tumor site in the central nervous system.

Consolidation and Maintenance Strategies

Following successful induction with orelabrutinib-based regimens, consolidation therapy should be

considered, particularly for high-risk patients.

Autologous Stem Cell Transplantation (ASCT): Fit, responding patients should be evaluated for
ASCT with thiotepa-based conditioning regimens (e.g., TBC or TEC). In a phase II study, patients

receiving consolidation with ASCT had significantly longer progression-free survival compared to
those who did not [3].

Orelabrutinib Maintenance: For patients ineligible for ASCT, maintenance therapy with
orelabrutinib (150 mg once daily) for up to one year has been employed in clinical trials and is
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associated with promising long-term survival [2] [4]. In one analysis, the 2-year PFS rate was 75.0%

for patients receiving orelabrutinib maintenance [3].

The decision flowchart below outlines the clinical management pathway from induction to

consolidation/maintenance:
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Diagram 2: Proposed treatment algorithm for newly diagnosed PCNSL using orelabrutinib-based therapy.

After induction with an orelabrutinib/HD-MTX-based regimen, responding patients should be evaluated for

fitness and eligibility for consolidative autologous stem cell transplantation (ASCT). Those ineligible can

proceed with orelabrutinib maintenance therapy. Patients with progressive disease (PD) or stable disease

(SD) require salvage therapy.

Discussion and Future Directions

The integration of orelabrutinib into HD-MTX-based induction therapy represents a significant

advancement in the initial management of PCNSL. The consistently high ORR and CR rates across studies,

coupled with a tolerable safety profile, position this combination as a potent first-line option [3] [2] [4]. The

profound responses achieved may allow more patients to successfully bridge to curative-intent consolidation

with ASCT.

Future research should focus on randomized phase III trials comparing orelabrutinib-based regimens to

traditional immunochemotherapy (e.g., the MATRix regimen) to definitively establish superiority. Further

exploration is needed to define the optimal role of maintenance orelabrutinib, including its duration and

benefit in different risk groups. Finally, understanding the mechanisms of resistance and developing

strategies to overcome them, potentially through combination with other targeted agents, will be crucial for

improving long-term outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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